
2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trifluoroaniline with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Nitro-substituted thiadiazoles.
Reduction: Reduced thiadiazole derivatives.
Substitution: Halogenated or nitrated thiadiazoles.
Scientific Research Applications
2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluorophenyl group enhances its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
- 2-Amino-5-(2,4-difluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2,4,6-trifluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole
Comparison: Compared to its analogs, 2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence its reactivity, binding affinity, and overall stability, making it a compound of particular interest in various research and industrial applications.
Properties
Molecular Formula |
C8H4F3N3S |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H4F3N3S/c9-4-2-6(11)5(10)1-3(4)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |
InChI Key |
FMAOSOPOKHUHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


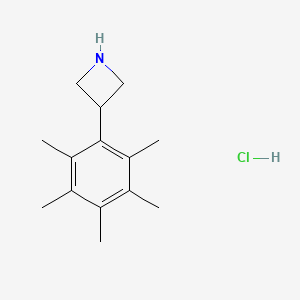
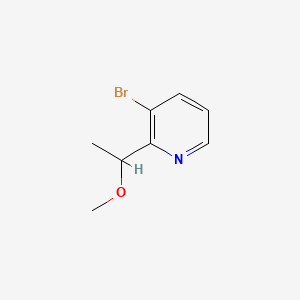
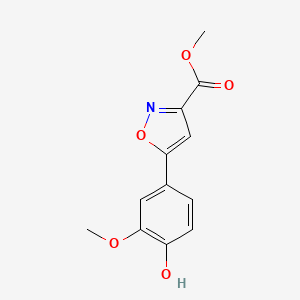


![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)


![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)

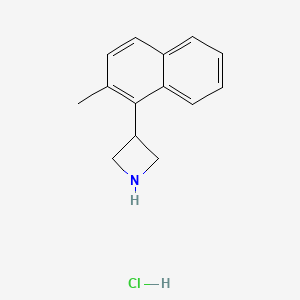
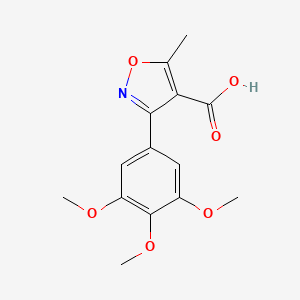
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
